Cetraxate hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de cetraxato implica la esterificación del 4-(2-carboxietil)fenol con ácido trans-4-aminometilciclohexanocarboxílico. La reacción se lleva a cabo típicamente en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano .

Métodos de producción industrial

La producción industrial del clorhidrato de cetraxato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el seguimiento continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante recristalización y se seca al vacío para obtener un sólido de blanco a blanquecino .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de cetraxato se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en formas reducidas, a menudo utilizando reactivos como el borohidruro de sodio.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo éster puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilizan. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Treatment of Gastric Ulcers

Cetraxate hydrochloride is primarily used in the treatment of gastric ulcers. Clinical studies have indicated that it significantly improves symptoms and promotes healing in patients with confirmed gastric ulcers. For instance, a randomized controlled trial involving 258 subjects showed that cetraxate led to a marked improvement in ulcer symptoms after eight weeks of treatment .

Combination Therapy for Helicobacter pylori

Research has explored the efficacy of cetraxate when used in combination with antibiotics for the eradication of Helicobacter pylori. A study indicated that cetraxate combined with standard triple therapy (omeprazole, amoxicillin, and clarithromycin) increased the eradication rate in smokers compared to standard therapy alone .

NSAID-Induced Gastrointestinal Injuries

Cetraxate has been investigated for its protective effects against NSAID-induced gastrointestinal injuries. Studies have shown that it can mitigate damage caused by these medications, thus enhancing patient safety during NSAID therapy .

Case Study 1: Efficacy in Chronic Gastritis

A clinical evaluation compared cetraxate with misoprostol in patients suffering from chronic gastritis. Results indicated that cetraxate was effective in reducing symptoms and promoting mucosal healing .

Case Study 2: Triple Therapy Plus Cetraxate

In patients who underwent partial gastrectomy, a study assessed the effectiveness of a regimen including cetraxate alongside antibiotics for H. pylori eradication. The results showed that this combination was both safe and effective, achieving a significant reduction in infection rates .

Data Summary Table

Mecanismo De Acción

El clorhidrato de cetraxato ejerce sus efectos inhibiendo la acrosina, una enzima que participa en la descomposición de la zona pelúcida durante la fertilización. Esta inhibición evita que la enzima degrade la capa mucosa protectora del estómago, proporcionando así un efecto protector contra las úlceras . Los objetivos moleculares incluyen el sitio activo de la acrosina, y las vías involucradas están relacionadas con la inhibición enzimática y la protección mucosa .

Comparación Con Compuestos Similares

Compuestos similares

Cimetidina: Otro agente antiulceroso, pero que actúa inhibiendo los receptores H2 de la histamina.

Ranitidina: Similar a la cimetidina, inhibe los receptores H2 de la histamina, pero tiene una estructura química diferente.

Omeprazol: Un inhibidor de la bomba de protones que reduce la producción de ácido gástrico.

Singularidad

El clorhidrato de cetraxato es único debido a su doble acción de inhibir la acrosina y proporcionar protección mucosa. A diferencia de la cimetidina y la ranitidina, que se dirigen a los receptores de la histamina, el clorhidrato de cetraxato protege directamente el revestimiento del estómago, lo que lo convierte en un compuesto valioso en la investigación de la úlcera gástrica .

Actividad Biológica

Cetraxate hydrochloride, known chemically as 4-(2-carboxyethyl)phenyltrans-4-amino-methylcyclohexanecarboxylate hydrochloride, is an oral gastrointestinal medication primarily recognized for its cytoprotective and gastroprotective properties. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Mucosal Protection : Cetraxate enhances the production of mucus in the stomach lining, which plays a crucial role in protecting gastric mucosa from damage caused by acidic environments and irritants .

- Blood Flow Improvement : The compound prevents the decrease of gastric mucosal blood flow, particularly in patients infected with Helicobacter pylori, thereby aiding in the healing of gastric lesions .

- Inhibition of Enzyme Redistribution : In experimental models, cetraxate has been shown to prevent the redistribution of lysosomal enzymes during pancreatitis, indicating a protective role against pancreatic injury .

Therapeutic Applications

This compound is primarily used for:

- Treatment of Gastric Ulcers : It is effective in treating gastric ulcers and acute gastritis by promoting mucosal healing and improving blood flow to the gastric lining .

- Management of Chronic Gastritis : The drug is indicated for acute exacerbations of chronic gastritis, providing symptomatic relief and enhancing mucosal integrity .

Case Studies

-

Pancreatitis Model :

- In a study involving rats with caerulein-induced pancreatitis, cetraxate administration (20 mg/kg) significantly reduced hyperamylasaemia, pancreatic edema, and trypsinogen activation. These findings suggest that cetraxate may be beneficial in preventing pancreatic injuries associated with chronic pancreatitis .

- Helicobacter Pylori Infection :

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Propiedades

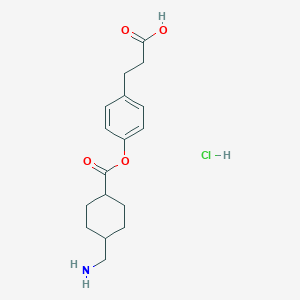

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USROQQUKEBHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046459 | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27724-96-5 | |

| Record name | Cetraxate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRAXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.